molecular formula C13H6F5NO B1455362 5-Methyl-2-(pentafluorobenzoyl)pyridine CAS No. 1187164-87-9

5-Methyl-2-(pentafluorobenzoyl)pyridine

Cat. No.: B1455362
CAS No.: 1187164-87-9
M. Wt: 287.18 g/mol
InChI Key: ZUORADVXMSDHGQ-UHFFFAOYSA-N
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Description

5-Methyl-2-(pentafluorobenzoyl)pyridine (CAS 1187164-87-9) is a high-value chemical reagent designed for advanced research and development applications. This compound features a unique molecular structure that integrates a pentafluorobenzoyl moiety with a methyl-substituted pyridine ring, making it a versatile building block in medicinal chemistry and pharmaceutical synthesis . Pyridine derivatives are recognized as privileged scaffolds in drug discovery due to their widespread presence in biologically active molecules . The presence of the pentafluorophenyl group enhances the molecule's potential for use in structure-activity relationship (SAR) studies and as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). With a molecular formula of C13H6F5NO and a molecular weight of 287.18 g/mol, this compound is particularly valuable for creating targeted molecular libraries . Researchers utilize this reagent in cross-coupling reactions and as a precursor for ligands in catalysis. Its structural features are engineered to facilitate the development of compounds with improved pharmacokinetic properties. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(5-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c1-5-2-3-6(19-4-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUORADVXMSDHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 5-Methyl-2-(pentafluorobenzoyl)pyridine generally involves:

  • Starting from 5-methylpyridine or a suitable derivative.
  • Introduction of the pentafluorobenzoyl group at the 2-position via electrophilic aromatic substitution or acylation.
  • Use of pentafluorobenzoyl chloride or an equivalent pentafluorobenzoyl electrophile as the acylating agent.

This approach aligns with common synthetic routes for 2-acylpyridines, where the pyridine nitrogen's electron-withdrawing nature directs electrophilic substitution to the 2-position.

Preparation of 5-Methylpyridine Starting Material

The synthesis of 5-methylpyridine derivatives is well-documented. According to patent literature, 2-amino-5-methylpyridine can be prepared from 3-methylpyridine via oxidation and subsequent amination steps involving intermediates such as 3-methyl-pyridine 1-oxide and trialkylammonium salts, followed by treatment with hydrogen bromide under controlled heating and pH adjustments. This process yields high purity 2-substituted-5-methylpyridine intermediates suitable for further functionalization.

Electrophilic Acylation Using Pentafluorobenzoyl Chloride

Pentafluorobenzoyl chloride, a highly electrophilic acyl chloride due to the electron-withdrawing pentafluoro substituents, can be used to acylate the 2-position of 5-methylpyridine derivatives. The reaction typically proceeds under controlled conditions such as:

  • Use of a Lewis acid catalyst (e.g., aluminum chloride, AlCl3) to activate the acyl chloride.
  • Low temperature to moderate heating to control regioselectivity and avoid polysubstitution.
  • Anhydrous conditions to prevent hydrolysis of acyl chloride.

This method is consistent with the electrophilic aromatic substitution reactions described for similar benzoyl derivatives on pyridine rings.

Alternative Synthetic Routes

Other methods for synthesizing 2-acylpyridines include:

  • Friedel-Crafts acylation of 5-methylpyridine with pentafluorobenzoyl chloride in the presence of a Lewis acid.
  • Use of pentafluorobenzoyl anhydride or pentafluorobenzoyl imidazole as milder acylating agents.
  • Transition metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling of 2-halopyridines with pentafluorobenzoyl derivatives, although these methods are less common for this specific compound.

Summary of Key Preparation Steps

Step Reagents/Conditions Description Yield/Notes
1 3-Methylpyridine → 3-methyl-pyridine 1-oxide Oxidation step to activate pyridine ring Established method, high yield
2 3-methyl-pyridine 1-oxide + trialkylamine + electrophilic compound (e.g., thionyl chloride) Formation of ammonium salt intermediate Controlled temperature below 0°C, overnight stirring
3 Treatment with hydrogen bromide at elevated temperature (150–220°C) Dealkylation and rearrangement to 2-amino-5-methylpyridine High purity product, ~86-95% yield reported for related compounds
4 Electrophilic acylation with pentafluorobenzoyl chloride + Lewis acid catalyst Introduction of pentafluorobenzoyl group at 2-position Requires anhydrous conditions, temperature control
5 Work-up with aqueous base and extraction Neutralization and isolation of product Purification by extraction and rotary evaporation

Analytical and Research Findings

  • The intermediate ammonium salts and 2-amino-5-methylpyridine compounds are characterized by ^1H NMR and gas chromatography to confirm structure and purity.
  • Thin layer chromatography (TLC) is used to monitor reaction completion during bromide treatment and acylation steps.
  • Extraction with ethyl acetate and drying over sodium sulfate are standard work-up procedures.
  • The final product purity and yield depend on strict control of moisture and temperature during the acylation step.

Research Gaps and Recommendations

  • Specific literature detailing the direct synthesis of this compound is limited; thus, adaptation of known 2-acylpyridine synthesis methods is necessary.
  • Further experimental optimization may focus on catalyst choice, solvent effects, and reaction times to maximize yield and regioselectivity.
  • Advanced characterization techniques such as ^19F NMR would be valuable for confirming the pentafluorobenzoyl moiety integration.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pentafluorobenzoyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the pentafluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atoms in the pentafluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: this compound can be converted to 5-carboxy-2-(pentafluorobenzoyl)pyridine.

    Reduction: The product of reduction is 5-Methyl-2-(pentafluorobenzyl)pyridine.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Utility

5-Methyl-2-(pentafluorobenzoyl)pyridine serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The methyl group can be oxidized to form 5-carboxy-2-(pentafluorobenzoyl)pyridine, which is useful for further synthetic transformations.
  • Reduction : Reduction processes yield 5-Methyl-2-(pentafluorobenzyl)pyridine, expanding the potential derivatives that can be synthesized from this compound.
  • Substitution Reactions : Different nucleophiles can react with this compound to produce a variety of derivatives, enhancing its utility in synthesizing complex molecules.

Biological Applications

The compound has shown promise in biological research, particularly in enzyme interaction studies and as a probe in biochemical assays. Its pentafluorobenzoyl group enhances binding affinity to certain molecular targets due to its electron-withdrawing properties. This characteristic can influence the compound's reactivity and stability, making it suitable for:

  • Enzyme Interaction Studies : It can be employed to investigate enzyme kinetics and mechanisms by acting as a substrate or inhibitor.
  • Biochemical Assays : The compound's ability to modulate biological activity makes it a valuable tool in assay development for drug discovery.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials with unique properties. Its applications include:

  • Agrochemicals : The compound can serve as an intermediate in synthesizing herbicides and other agrochemical products .
  • Pharmaceuticals : Due to its biological activity, it may contribute to developing new therapeutic agents, particularly those targeting specific diseases like cancer .

Case Study 1: Synthesis of Novel Pyridine Derivatives

A study demonstrated the efficient synthesis of novel pyridine derivatives using palladium-catalyzed Suzuki cross-coupling reactions. This method highlighted the potential of pyridine compounds in developing new materials with specific functionalities .

Case Study 2: Anti-Glioblastoma Activity

Research focused on pyridine variants showed promising anti-glioblastoma activities. The modifications allowed for improved blood-brain barrier penetration and cytotoxicity against glioblastoma cells, indicating the potential therapeutic applications of pyridine derivatives .

Summary Table of Applications

Application AreaSpecific UsesNotes
Synthetic ChemistryBuilding block for complex molecule synthesisVersatile reactivity (oxidation, reduction, substitution)
Biological ResearchEnzyme interaction studies; biochemical assaysEnhances binding affinity due to electron-withdrawing effects
Industrial ChemistryProduction of agrochemicals; pharmaceutical intermediatesPotential for developing new therapeutic agents

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pentafluorobenzoyl)pyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The pentafluorobenzoyl group is known to enhance the compound’s binding affinity to certain molecular targets due to its electron-withdrawing properties, which can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Ethynyl-Substituted Pyridines
  • 5-Methyl-2-(phenylethynyl)pyridine (5MPEP) Structure: Features a phenylethynyl group at the 2-position . Role: Acts as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs) . The pentafluorobenzoyl group may enhance metabolic stability and receptor selectivity due to its higher lipophilicity and steric bulk.
Fluorinated and Sulfur-Containing Pyridines
  • 2-Fluoro-5-(methylthio)pyridine
    • Structure : Combines a fluorine atom and methylthio group at the 2- and 5-positions, respectively .
    • Role : Intermediate in pharmaceutical synthesis.
    • Key Differences : The methylthio group introduces nucleophilic character, whereas the pentafluorobenzoyl group in the target compound provides strong electron-withdrawing effects. This distinction may influence reactivity in cross-coupling reactions or interactions with biological targets.

Pharmacological Activity: mGluR Antagonists

SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]
  • Structure : Phenylethenyl substituent at the 6-position .
  • Activity: Noncompetitive mGluR5 antagonist with IC50 = 0.29 µM .
  • Comparison : The pentafluorobenzoyl group in 5-Methyl-2-(pentafluorobenzoyl)pyridine could enhance receptor binding through fluorophilic interactions or improved hydrophobic fit. However, the bulkier benzoyl group may reduce selectivity compared to SIB-1893’s smaller phenylethenyl substituent.

Q & A

Q. What experimental designs reconcile discrepancies in reported biological activity data?

  • Methodology :
  • Standardize assay protocols (e.g., cell line passage number, serum-free media).
  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Apply meta-analysis to published datasets, adjusting for batch effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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